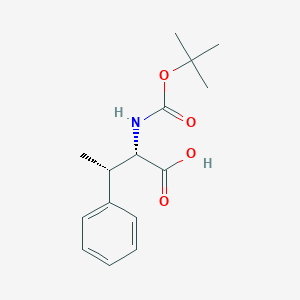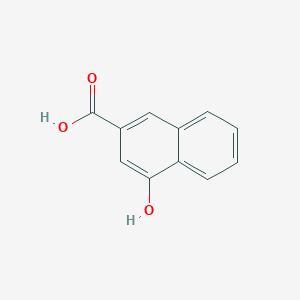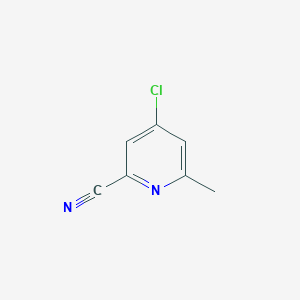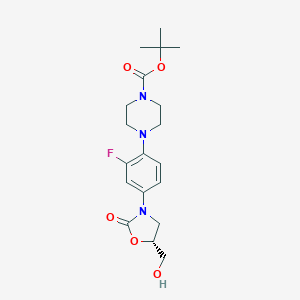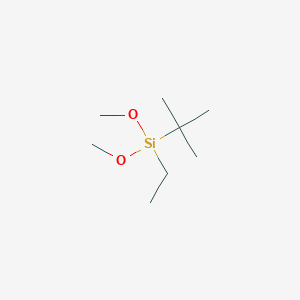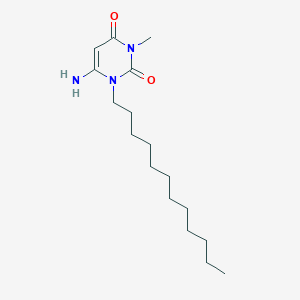
6-Amino-1-dodecyl-3-methylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1-dodecyl-3-methylpyrimidine-2,4-dione (AMPA) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This pyrimidine derivative has shown promising results in various studies, making it a valuable tool for researchers in different fields.
Mécanisme D'action
The mechanism of action of 6-Amino-1-dodecyl-3-methylpyrimidine-2,4-dione involves its ability to bind to the active site of enzymes and inhibit their activity. This inhibition occurs through the formation of a stable complex between 6-Amino-1-dodecyl-3-methylpyrimidine-2,4-dione and the enzyme, preventing the substrate from binding and leading to a decrease in enzymatic activity.
Effets Biochimiques Et Physiologiques
6-Amino-1-dodecyl-3-methylpyrimidine-2,4-dione has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in fatty acid metabolism, leading to a decrease in lipid accumulation in cells. Additionally, 6-Amino-1-dodecyl-3-methylpyrimidine-2,4-dione has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6-Amino-1-dodecyl-3-methylpyrimidine-2,4-dione has several advantages as a tool for scientific research. It is easy to synthesize, highly pure, and has a well-defined structure. Additionally, its ability to inhibit enzyme activity makes it a valuable tool for studying metabolic pathways and identifying potential therapeutic targets. However, one limitation of 6-Amino-1-dodecyl-3-methylpyrimidine-2,4-dione is its specificity for certain enzymes, which may limit its applicability in certain research contexts.
Orientations Futures
There are several future directions for research involving 6-Amino-1-dodecyl-3-methylpyrimidine-2,4-dione. One area of interest is the development of 6-Amino-1-dodecyl-3-methylpyrimidine-2,4-dione-based therapeutics for the treatment of diseases caused by enzyme dysregulation. Additionally, further studies are needed to understand the full range of biochemical and physiological effects of 6-Amino-1-dodecyl-3-methylpyrimidine-2,4-dione, as well as its potential as a tool for studying protein structure and function. Finally, the optimization of 6-Amino-1-dodecyl-3-methylpyrimidine-2,4-dione synthesis methods may lead to more efficient and cost-effective production of this valuable scientific tool.
Méthodes De Synthèse
6-Amino-1-dodecyl-3-methylpyrimidine-2,4-dione can be synthesized through a multi-step process that involves the reaction of 1-dodecanol, methyl acetoacetate, and urea. The resulting product is then treated with hydrochloric acid to yield 6-Amino-1-dodecyl-3-methylpyrimidine-2,4-dione. The synthesis of 6-Amino-1-dodecyl-3-methylpyrimidine-2,4-dione has been optimized to ensure high yield and purity, making it a reliable source for scientific research.
Applications De Recherche Scientifique
6-Amino-1-dodecyl-3-methylpyrimidine-2,4-dione has been used in various scientific research applications, including drug discovery, enzymology, and biochemistry. It has been shown to inhibit the activity of certain enzymes, making it a potential therapeutic agent for the treatment of diseases caused by enzyme dysregulation. Additionally, 6-Amino-1-dodecyl-3-methylpyrimidine-2,4-dione has been used as a tool to study the structure and function of proteins, particularly those involved in metabolic pathways.
Propriétés
Numéro CAS |
137476-00-7 |
|---|---|
Nom du produit |
6-Amino-1-dodecyl-3-methylpyrimidine-2,4-dione |
Formule moléculaire |
C17H31N3O2 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
6-amino-1-dodecyl-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H31N3O2/c1-3-4-5-6-7-8-9-10-11-12-13-20-15(18)14-16(21)19(2)17(20)22/h14H,3-13,18H2,1-2H3 |
Clé InChI |
HKJBQVLKSPQJKB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN1C(=CC(=O)N(C1=O)C)N |
SMILES canonique |
CCCCCCCCCCCCN1C(=CC(=O)N(C1=O)C)N |
Synonymes |
6-Amino-1-dodecyl-3-methyl-2,4(1H,3H)-pyrimidinedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



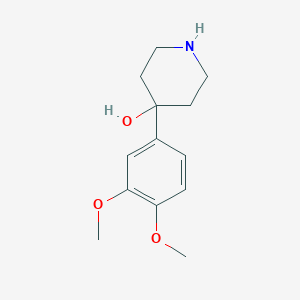
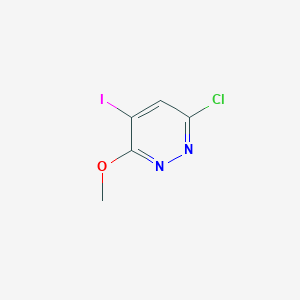
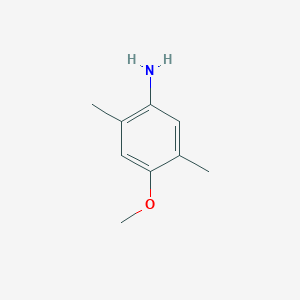
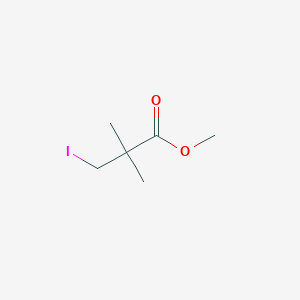
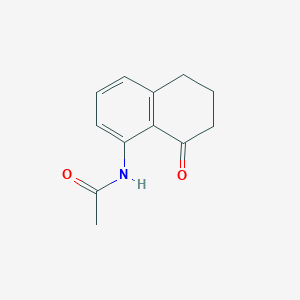
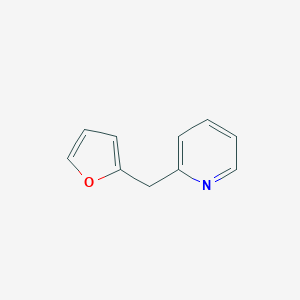
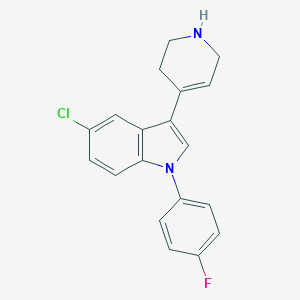
![[1-(4-Fluorobenzyl)piperidin-4-yl]methanol](/img/structure/B169041.png)
![5-Bromo-3-methylbenzo[b]thiophene](/img/structure/B169043.png)
